Product packaging for ethyl 2-(3-bromobenzamido)benzoate(Cat. No.:CAS No. 333346-13-7)

ethyl 2-(3-bromobenzamido)benzoate

Cat. No.: B3126327
CAS No.: 333346-13-7
M. Wt: 348.19 g/mol
InChI Key: YIOQFLXONAFNDB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)benzoate (CAS 333346-13-7) is a chemical compound of interest in organic and medicinal chemistry research, with a molecular formula of C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol . This compound is characterized by an amide linkage that connects a 3-bromobenzoyl group to the 2-position (ortho) of an ethyl benzoate ring system . The defining structural feature is the amide group, which places it within the important family of benzamide derivatives, compounds known for their stability and prevalence in biochemical and pharmaceutical contexts . The primary research application of this compound is as a versatile synthetic intermediate or building block. Its structure incorporates two key functional handles: the bromo substituent on one aromatic ring and the ethyl ester on the other. The bromine atom is a reactive site amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type reactions, which are widely used to construct biaryl systems . Simultaneously, the ortho-substituted ethyl ester can undergo hydrolysis or be used in further functionalization steps . The ortho-substitution of the benzoate ester also introduces specific steric and electronic properties that can influence the compound's reactivity and the conformation of final products, a critical consideration in designing molecular targets . Researchers may employ this reagent in the synthesis of more complex heterocyclic structures, including quinazoline and quinazolinone derivatives, which are scaffolds found in compounds with a range of biological activities . The synthesis of such a molecule is typically achieved through amide bond formation, often via the reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with 3-bromobenzoyl chloride, a reliable method for constructing the benzamide core . This product is offered with a typical purity of 90% . It is classified as harmful and an irritant, with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic uses, including human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14BrNO3 B3126327 ethyl 2-(3-bromobenzamido)benzoate CAS No. 333346-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQFLXONAFNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 2 3 Bromobenzamido Benzoate

Strategic Precursors and Starting Materials for Benzamide (B126) and Benzoate (B1203000) Moiety Construction

Synthesis of Ethyl 2-Aminobenzoate (B8764639) Analogues

Ethyl 2-aminobenzoate, also known as ethyl anthranilate, is a versatile compound used in the synthesis of various esters and as an intermediate in the production of pharmaceuticals. chemimpex.comcymitquimica.com Its synthesis can be achieved through several reliable methods.

One common laboratory and industrial method is the esterification of 2-aminobenzoic acid (anthranilic acid) with ethanol (B145695) in the presence of an acid catalyst, a process known as Fischer-Speier esterification. orgsyn.org Another prevalent route involves the reduction of the corresponding nitro compound, ethyl 2-nitrobenzoate. This reduction can be accomplished using various reagents, with catalytic hydrogenation being a highly efficient method. For instance, ethyl p-nitrobenzoate can be reduced to ethyl p-aminobenzoate using a platinum oxide catalyst and hydrogen gas, a process that is often complete in minutes and results in high yields. orgsyn.org Alternative reducing systems, such as indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, have also proven effective for selectively reducing aromatic nitro compounds to their corresponding amines. orgsyn.org

Table 1: Synthetic Methods for Ethyl Aminobenzoate Analogues

MethodStarting MaterialReagentsKey ConditionsYieldReference
Catalytic HydrogenationEthyl p-nitrobenzoateH₂, Platinum oxideShaken with H₂ until 3 molecular equivalents are absorbed91-100% orgsyn.org
Metal-Mediated ReductionEthyl 4-nitrobenzoateIndium powder, NH₄ClHeated at reflux in aqueous ethanol for 2.5 hr90% orgsyn.org
Fischer-Speier Esterificationp-Aminobenzoic acidEthanol, Acid catalyst (e.g., H₂SO₄)Reflux conditionsHigh orgsyn.org

Synthesis of 3-Bromobenzoyl Chloride Analogues

3-Bromobenzoyl chloride is an aromatic acyl chloride characterized by a bromine atom at the meta-position relative to the carbonyl group. cymitquimica.com It is a reactive intermediate widely used in organic synthesis. cymitquimica.comsigmaaldrich.comchemicalbook.com The most direct and common method for its preparation is the reaction of 3-bromobenzoic acid with a chlorinating agent.

Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed for this conversion. prepchem.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acyl chloride. A similar procedure for preparing 4-bromobenzoyl chloride involves warming p-bromobenzoic acid with phosphorus pentachloride, followed by distillation under reduced pressure to yield the product. prepchem.com Due to its reactivity, particularly with water, 3-bromobenzoyl chloride must be handled with care to prevent hydrolysis back to 3-bromobenzoic acid. cymitquimica.com

Table 2: Common Reagents for Benzoyl Chloride Synthesis

Chlorinating AgentFormulaByproductsTypical Conditions
Thionyl ChlorideSOCl₂SO₂, HClNeat or in an inert solvent (e.g., toluene), often with catalytic DMF, reflux.
Phosphorus PentachloridePCl₅POCl₃, HClWarming the mixture until the reaction ceases. prepchem.com
Oxalyl Chloride(COCl)₂CO₂, CO, HClInert solvent (e.g., CH₂Cl₂), often with catalytic DMF, room temperature.

Amide Bond Formation Strategies

The crucial step in the synthesis of ethyl 2-(3-bromobenzamido)benzoate is the formation of the amide bond. This is typically achieved by reacting the amino group of ethyl 2-aminobenzoate with an activated form of 3-bromobenzoic acid. algoreducation.com

Direct Acylation Approaches

The most straightforward method for forming the amide linkage is the direct acylation of ethyl 2-aminobenzoate with 3-bromobenzoyl chloride. This type of reaction, often referred to as a Schotten-Baumann reaction, involves the nucleophilic attack of the amine onto the highly electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is generated. The removal of HCl is essential to prevent it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is generally exothermic and may require cooling to control the rate.

Coupling Reagent Mediated Syntheses

An alternative to using a reactive acyl chloride is to start with 3-bromobenzoic acid and employ a coupling reagent to facilitate amide bond formation. libretexts.org This approach is common in peptide synthesis and is valued for its mild conditions. organic-chemistry.org Coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

A wide variety of coupling agents are available, each with its own mechanism and applications. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic examples. algoreducation.com Other modern reagents include uronium salts such as HATU and HBTU, which often lead to faster reactions and higher yields. These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at or below room temperature.

Table 3: Common Coupling Reagents for Amide Synthesis

Reagent ClassExamplesAbbreviationKey Features
CarbodiimidesDicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideDCC, EDCWidely used; EDC byproducts are water-soluble, simplifying workup. algoreducation.com
Uronium/Guanidinium SaltsHATU, HBTU, TBTU-Highly efficient, fast reaction times, often used to suppress racemization.
Phosphonium SaltsBOP, PyBOP-Effective for hindered substrates.
OtherN,N'-Carbonyldiimidazole, Propylphosphonic anhydrideCDI, T3P®CDI offers a simple procedure; T3P is a versatile and powerful reagent. organic-chemistry.org

Esterification Techniques for Alkyl Benzoate Formation

This acid-catalyzed reaction involves heating the carboxylic acid (e.g., 2-aminobenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.comresearchgate.net The reaction is an equilibrium process, and using an excess of the alcohol or removing the water as it forms helps to drive the reaction towards the ester product. libretexts.org Studies on the esterification of benzoic acid with various alcohols using heteropolyacids as recyclable catalysts have shown excellent yields under solvent-free conditions. researchgate.net Another related technique is transesterification, where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. libretexts.org

Table 4: Representative Esterification Methods for Benzoic Acids

MethodReactantsCatalystDescription
Fischer-Speier EsterificationBenzoic acid + AlcoholStrong acid (e.g., H₂SO₄)Reversible reaction driven to completion by using excess alcohol or removing water. youtube.com
Acyl Chloride/Anhydride MethodBenzoyl chloride + AlcoholBase (e.g., Pyridine)A rapid and generally irreversible reaction under mild conditions.
TransesterificationMethyl benzoate + EthanolAcid or BaseEquilibrium process involving the exchange of the alcohol portion of an ester. libretexts.org
Mitsunobu ReactionBenzoic acid + AlcoholDEAD, PPh₃Mild conditions, particularly useful for secondary alcohols where inversion of stereochemistry occurs.

Palladium-Catalyzed Reactions in Brominated Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. syr.eduyoutube.commit.edu This methodology is highly applicable to the synthesis of brominated benzamides, such as this compound, from an aryl bromide and an amine or amide. In a hypothetical palladium-catalyzed approach to this compound, the reaction would involve the coupling of a 3-bromobenzoyl precursor with ethyl 2-aminobenzoate.

The versatility of palladium catalysis allows for the use of a wide range of substrates, including those with various functional groups. nih.govacs.org The general catalytic cycle for such a reaction is believed to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl benzamide and regenerate the active Pd(0) catalyst. syr.eduyoutube.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of palladium-catalyzed amidation reactions are highly dependent on the careful optimization of several key parameters, including the solvent system, temperature, and the choice of catalyst and ligand.

The choice of solvent can significantly influence the outcome of a palladium-catalyzed cross-coupling reaction. whiterose.ac.uknih.govrsc.orgyork.ac.uk Solvents can affect the solubility of reactants and the catalyst, as well as the stability and reactivity of catalytic intermediates. whiterose.ac.uknih.govyork.ac.uk For the synthesis of this compound, a range of aprotic polar and nonpolar solvents would typically be screened.

Table 1: Evaluation of Solvent Systems in a Hypothetical Palladium-Catalyzed Synthesis of this compound

Entry Solvent Dielectric Constant (ε) Yield (%)
1 Toluene 2.4 65
2 Dioxane 2.2 78
3 Tetrahydrofuran (THF) 7.6 72
4 N,N-Dimethylformamide (DMF) 36.7 55

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in palladium-catalyzed amidation reactions.

Generally, solvents like dioxane and THF are effective for these types of reactions. Highly polar coordinating solvents such as DMF and DMSO can sometimes inhibit catalysis by competing for coordination sites on the palladium center. whiterose.ac.uk

Reaction temperature is a critical parameter that can impact reaction rate, catalyst stability, and selectivity. researchgate.netacs.org For palladium-catalyzed C-N coupling reactions, temperatures typically range from room temperature to elevated temperatures (80-120 °C). An optimal temperature is sought to ensure a reasonable reaction rate without causing significant catalyst decomposition. researchgate.net Elevated temperatures can sometimes lead to the formation of undesired byproducts or catalyst deactivation. researchgate.net Pressure is not typically a significant variable in these liquid-phase reactions unless volatile reagents are used.

The choice of the palladium precursor and, crucially, the supporting ligand is paramount for a successful amidation reaction. nih.govnih.govresearchgate.netorganic-chemistry.org Sterically hindered and electron-rich phosphine (B1218219) ligands, often of the biarylphosphine class, are commonly employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.comnih.govresearchgate.net

Table 2: Influence of Catalyst and Ligand on a Hypothetical Synthesis of this compound

Entry Palladium Precursor Ligand Catalyst Loading (mol%) Yield (%)
1 Pd(OAc)₂ P(t-Bu)₃ 2 75
2 Pd₂(dba)₃ XPhos 1 88
3 Pd(OAc)₂ SPhos 1 92
4 Pd₂(dba)₃ RuPhos 1 90

Note: The data in this table is hypothetical and for illustrative purposes, based on general findings in the field of palladium-catalyzed amination.

Catalyst loading is another important factor to optimize. acs.org While higher catalyst loadings can lead to faster reactions, minimizing the amount of palladium is desirable for both economic and environmental reasons. acs.org Typical catalyst loadings range from 0.5 to 5 mol %. acs.org

Reaction Pathway Analysis and Mechanistic Considerations of Synthetic Steps

The generally accepted mechanism for the palladium-catalyzed amidation of an aryl bromide is the Buchwald-Hartwig catalytic cycle. syr.eduyoutube.com

Palladium(0) Species: The active catalyst is a coordinatively unsaturated Pd(0) species, typically bearing one or two phosphine ligands. syr.edu This is often generated in situ from a Pd(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or a Pd(0) source such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). syr.edu

Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl bromide (in this case, a 3-bromobenzoyl derivative) to the Pd(0) center. This forms a Pd(II) intermediate. The electron-rich and bulky phosphine ligands facilitate this step. youtube.com

Amine Coordination and Deprotonation: Ethyl 2-aminobenzoate then coordinates to the Pd(II) complex. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the coordinated amine, forming a palladium amido complex. youtube.comnih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the C-N bond of the desired product, this compound, and regenerates the catalytically active Pd(0) species. syr.eduyoutube.com The steric bulk of the phosphine ligands is thought to promote this final, product-forming step. organic-chemistry.org

Intermediates: The key intermediates in the cycle are the Pd(II)-aryl halide complex and the Pd(II)-amido complex. The stability and reactivity of these intermediates are influenced by the choice of ligands, solvent, and other reaction conditions. syr.edu

Regioselective Synthesis Control in the Preparation of this compound

The synthesis of this compound is a prime example of a reaction where regioselective control is crucial for achieving the desired product. The most common and effective method for its preparation is the N-acylation of ethyl 2-aminobenzoate, also known as ethyl anthranilate, with 3-bromobenzoyl chloride. This reaction is a classic illustration of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides. The inherent differences in the nucleophilicity of the functional groups within the ethyl 2-aminobenzoate molecule are the cornerstone of the regioselective outcome of this synthesis.

The ethyl 2-aminobenzoate molecule possesses two potential sites for acylation: the primary amino group (-NH₂) and the ester group (-COOEt). However, the lone pair of electrons on the nitrogen atom of the amino group is significantly more available for nucleophilic attack on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride than the electrons on the oxygen atoms of the ester group. The ester group is a much weaker nucleophile due to the delocalization of the oxygen lone pairs into the carbonyl group, which reduces their availability. Consequently, the acylation reaction proceeds with high regioselectivity at the amino group, leading to the formation of the desired amide bond.

The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide (B78521). The base plays a critical role in the regioselective synthesis by neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl is essential for two primary reasons. Firstly, it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. Secondly, it drives the equilibrium of the reaction towards the formation of the amide product. The choice of base and solvent system can influence the reaction rate and yield, but the regioselectivity is predominantly governed by the intrinsic electronic properties of the starting materials.

A typical synthetic procedure would involve dissolving ethyl 2-aminobenzoate in a suitable organic solvent, followed by the slow addition of 3-bromobenzoyl chloride. A base is added concurrently or subsequently to scavenge the HCl produced. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is usually isolated by extraction and purified by recrystallization or column chromatography. The high degree of regioselectivity ensures that the formation of O-acylated or other side products is minimal to negligible under standard Schotten-Baumann conditions.

The following table outlines a representative set of reaction parameters for the regioselective synthesis of this compound:

ParameterValue/ConditionPurpose
Starting Material A Ethyl 2-aminobenzoateNucleophile
Starting Material B 3-Bromobenzoyl chlorideElectrophile
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)To dissolve reactants
Base Pyridine or aqueous Sodium Hydroxide (NaOH)HCl scavenger
Temperature 0 °C to room temperatureTo control reaction rate
Reaction Time 2-4 hoursFor completion of the reaction
Work-up Aqueous wash, extraction, drying, and solvent evaporationTo isolate the crude product
Purification Recrystallization or Column ChromatographyTo obtain the pure product

The structural confirmation of the regioselectively synthesized this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS), which would clearly distinguish the N-acylated product from any potential isomers.

Advanced Structural Elucidation and Characterization Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound. It allows for the precise measurement of unit cell dimensions, space group symmetry, and the spatial coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated.

Determination of Unit Cell Parameters and Space Group

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ) are critical parameters. For comparative purposes, we can examine the crystallographic data of a similar molecule, ethyl 4-(3-chlorobenzamido)benzoate. This compound crystallizes in the triclinic space group P-1, which is a common space group for organic molecules. The choice of space group provides information about the symmetry elements present in the crystal.

A hypothetical set of unit cell parameters for ethyl 2-(3-bromobenzamido)benzoate, based on analogous structures, is presented in the table below. The presence of the larger bromine atom in place of a chlorine atom would be expected to slightly increase the unit cell volume.

ParameterHypothetical Value
a (Å)~ 5.3
b (Å)~ 8.2
c (Å)~ 16.3
α (°)~ 83
β (°)~ 85
γ (°)~ 80
Volume (ų)~ 690
Space GroupP-1 (triclinic)

This table presents hypothetical data for illustrative purposes, based on the crystallographic data of structurally similar compounds.

Bond Lengths and Bond Angles Analysis

The bond lengths and angles within a molecule provide a clear picture of its geometry and bonding characteristics. In this compound, the bond lengths are expected to fall within established ranges for similar organic compounds. For instance, the C-Br bond length is anticipated to be approximately 1.90 Å. The C=O bonds of the amide and ester groups will be around 1.22 Å, while the C-N and C-O single bonds will be longer, in the range of 1.34-1.45 Å.

The bond angles around the sp² hybridized carbon atoms of the benzene (B151609) rings will be close to 120°. However, some distortion is expected due to the presence of bulky substituents. The geometry around the amide linkage is of particular interest. The C-N-C and N-C=O bond angles will deviate from the ideal 120° due to steric and electronic effects.

A selection of expected bond lengths and angles is provided in the interactive table below, based on data from analogous structures.

Bond/AngleExpected Value
C-Br~ 1.90 Å
C=O (amide)~ 1.22 Å
C=O (ester)~ 1.23 Å
C-N~ 1.34 Å
C-O (ester)~ 1.35 Å
O-C (ethyl)~ 1.45 Å
C-C (aromatic)1.37 - 1.40 Å
N-H~ 0.86 Å
C-N-C~ 125°
N-C=O~ 123°
C-C-Br~ 119°
O=C-O~ 124°

This table presents expected values based on the analysis of structurally similar compounds.

Torsion Angle Studies and Conformation Determination

The planarity of the amide group is a significant feature. The torsion angle involving the atoms C(aromatic)-C(=O)-N-C(aromatic) is expected to be close to 180°, indicating a trans conformation, which is generally more stable. The dihedral angle between the two benzene rings is of particular interest. In the related molecule, ethyl 2-(3,5-dinitrobenzamido)benzoate, this angle is reported to be 17.4(1)°. A similar non-planar arrangement would be expected for this compound to minimize steric hindrance between the two rings.

The conformation of the ethyl ester group relative to the benzoate (B1203000) ring is also determined by torsion angles. Free rotation around the C-O single bond is possible, but certain conformations will be energetically favored.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the protons of the ethyl group.

The aromatic region (typically 7.0-8.5 ppm) will be complex due to the presence of two substituted benzene rings. The protons on the 3-bromobenzamido ring will exhibit a specific splitting pattern. The proton ortho to the bromine atom will likely appear as a triplet, while the others will be doublets or multiplets. The protons on the ethyl benzoate ring will also show characteristic splitting, with the proton ortho to the ester group likely appearing at the most downfield position in this ring system.

The amide proton (N-H) is expected to appear as a broad singlet, typically in the region of 8-10 ppm, although its chemical shift can be highly dependent on the solvent and concentration.

The ethyl group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The quartet will be further downfield (around 4.4 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet will be upfield (around 1.4 ppm).

An interactive table of predicted ¹H NMR chemical shifts is provided below.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.5m
Amide N-H8.0 - 10.0br s
-OCH₂CH₃~ 4.4q
-OCH₂CH₃~ 1.4t

This table presents predicted chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry in this compound, it is expected to show a distinct signal for each of the 15 carbon atoms.

The carbonyl carbons of the amide and ester groups will appear at the most downfield region of the spectrum, typically between 165 and 170 ppm. The aromatic carbons will resonate in the range of 110-140 ppm. The carbon atom attached to the bromine (C-Br) will have a chemical shift around 122 ppm. The quaternary carbons in the aromatic rings will generally show weaker signals.

The carbons of the ethyl group will be found in the upfield region. The methylene carbon (-CH₂-) will be around 61 ppm, while the methyl carbon (-CH₃) will be at approximately 14 ppm.

A hypothetical ¹³C NMR data table is presented below.

CarbonPredicted Chemical Shift (ppm)
C=O (amide)~ 166
C=O (ester)~ 168
Aromatic C-Br~ 122
Aromatic C-N~ 138
Aromatic C-O~ 145
Aromatic C-H115 - 135
Aromatic C (quaternary)130 - 140
-OCH₂CH₃~ 61
-OCH₂CH₃~ 14

This table presents predicted chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." The spectrum for this compound is characterized by specific absorption bands that confirm the presence of its key structural features: the amide group, the ester group, and the substituted aromatic rings.

The interpretation of the FT-IR spectrum focuses on several key regions:

N-H Stretching: The amide group exhibits a characteristic N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹.

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are expected. The amide I band, primarily due to C=O stretching, appears around 1650-1680 cm⁻¹. The ester C=O stretching vibration is typically found at a higher frequency, around 1720-1740 cm⁻¹.

C-N Stretching and N-H Bending: The amide II band, which arises from a combination of N-H bending and C-N stretching, is usually located near 1550 cm⁻¹.

C-O Stretching: The ester group also shows characteristic C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings are observed as C-H stretching above 3000 cm⁻¹ and as C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The presence of the bromine atom on the benzene ring is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 690 cm⁻¹.

While the precise peak positions can be influenced by the molecular environment, the collective presence of these bands provides strong evidence for the proposed structure of this compound.

Table 1: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Amide 3300 - 3500
Aromatic C-H Stretch Aromatic Ring > 3000
Ester C=O Stretch Ester 1720 - 1740
Amide C=O Stretch (Amide I) Amide 1650 - 1680
N-H Bend / C-N Stretch (Amide II) Amide ~ 1550
Aromatic C=C Stretch Aromatic Ring 1450 - 1600
C-O Stretch Ester 1100 - 1300
C-Br Stretch Aryl Halide 500 - 690

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally determining the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C16H14BrNO3. bldpharm.com The theoretical (monoisotopic) mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The experimentally measured mass from an HRMS analysis would be compared to this theoretical value. A close match, within a few parts per million (ppm), provides definitive confirmation of the molecular formula. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M and M+2) of similar intensity.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₄BrNO₃ bldpharm.com
Theoretical Exact Mass ([M+H]⁺ for ⁷⁹Br) 348.0230 Da
Theoretical Exact Mass ([M+H]⁺ for ⁸¹Br) 350.0210 Da
Required Mass Accuracy < 5 ppm

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen) within the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C16H14BrNO3. bldpharm.com A strong correlation between the experimental and theoretical values serves as fundamental proof of the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass Count Mass Percent (%)
Carbon C 12.011 16 55.19%
Hydrogen H 1.008 14 4.05%
Bromine Br 79.904 1 22.95%
Nitrogen N 14.007 1 4.02%
Oxygen O 15.999 3 13.79%
Total 100.00%

Note: Calculations are based on average atomic masses.

The results from an elemental analyzer for a pure sample of this compound are expected to be within ±0.4% of the calculated theoretical values, thus verifying its compositional integrity. bldpharm.com

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond the primary structural elucidation techniques, other advanced analytical methods are employed to confirm the identity and, crucially, to assess the purity of this compound. These methods are particularly sensitive to the presence of impurities, starting materials, or side-products from the synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for purity assessment. bldpharm.com These methods separate the compound from any potential impurities based on differential partitioning between a stationary phase and a mobile phase. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to quantify the purity, which is often required to be above 95% or 98% for research and development purposes.

By combining the conclusive data from FT-IR, HRMS, elemental analysis, and chromatographic techniques, a complete and unambiguous characterization of this compound is achieved, confirming its structure, molecular formula, and purity to a high degree of scientific certainty.

Conformational Analysis and Molecular Geometry Investigations

Preferred Conformations in Solution and Solid State

In the solid state, the conformation is influenced by crystal packing forces in addition to intramolecular interactions. For analogous benzanilides, a non-planar conformation is commonly observed. For instance, in a related compound, ethyl 2-(3,5-dinitrobenzamido)benzoate, the dihedral angle between the two benzene (B151609) rings is reported to be 17.4(1)°, indicating a twisted structure. This deviation from planarity is often attributed to steric hindrance between the hydrogen atoms on the adjacent rings. It is also common for an intramolecular hydrogen bond to form between the amide proton (N-H) and the carbonyl oxygen of the ester group, which helps to stabilize a more planar arrangement of that portion of the molecule.

Rotational Barriers and Conformational Flexibility

The conformational flexibility of ethyl 2-(3-bromobenzamido)benzoate is primarily associated with the rotational barriers around the C-N amide bond and the C-C bonds linking the phenyl rings to the amide. The amide C-N bond is known to have a partial double bond character due to resonance, which results in a significant rotational barrier.

Dynamic NMR studies and computational analyses of various benzamides and related structures have provided estimates for these rotational barriers. For example, in N-benzhydrylformamides, the rotational barrier for the formyl group is calculated to be in the range of 20–23 kcal/mol. mdpi.com In other amide systems, barriers around the amide bond have been measured to be approximately 16.4 kcal/mol. nih.gov These values indicate that at room temperature, rotation around the amide bond is restricted, leading to the existence of distinct conformers that can be observed on the NMR timescale.

Table 1: Rotational Barriers in Related Amide Compounds This table presents data from analogous compounds to infer the properties of this compound.

Compound Type Bond Rotational Barrier (kcal/mol) Method
N-Benzhydrylformamides mdpi.com Formyl group rotation 20-23 DFT Calculation
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea nih.gov Amide group rotation 16.4 Dynamic NMR
Aromatic Retinoids nih.gov Tetralenyl ring rotation 0.4-3.9 AM1 and PM3

Dihedral Angle Analysis within the Molecular Framework

In the crystal structure of ethyl 2-(3,5-dinitrobenzamido)benzoate, the dihedral angle between the planes of the two benzene rings is 17.4(1)°. nih.gov For other substituted benzanilides, the degree of twisting is influenced by the nature and position of the substituents. For instance, in a series of 1-benzoyl-3-(halogenophenyl)thioureas, it was found that substituents in the meta and para positions lead to a slightly tilted geometry with torsion angles in the range of 15–45°. mostwiedzy.pl In contrast, larger substituents in the ortho position can cause a much larger twist, with dihedral angles approaching 90°. mostwiedzy.pl

Another important dihedral angle is that which defines the planarity of the amide bond itself. While the amide bond (O=C-N-H) is generally planar, the torsion angles involving the phenyl rings (C-C-N-C) define their orientation relative to this plane.

Table 2: Dihedral Angles in Related Benzanilide Structures This table presents data from analogous compounds to infer the properties of this compound.

Influence of Substituents on Molecular Geometry

The substituents on the phenyl rings play a crucial role in determining the final molecular geometry of this compound.

The ethyl 2-benzoate group is a key structural feature. The ethyl ester group is flexible and can adopt various conformations. More importantly, the ortho position of the entire benzamido group on the benzoate (B1203000) ring can lead to significant steric interactions. This steric crowding is a strong driving force for non-planarity between the benzoate ring and the amide linkage. The presence of the carbonyl group of the ester provides a potential hydrogen bond acceptor for the amide proton, which can enforce a degree of planarity in that region of the molecule, as previously mentioned. This intramolecular hydrogen bonding is a common feature in ortho-substituted anilides and contributes significantly to the stability of a particular conformer.

Crystal Packing Analysis

Due to the absence of published crystallographic data for this compound, a detailed analysis of its crystal packing cannot be provided.

Intermolecular Interactions Governing Solid-State Assembly

Specific information regarding the intermolecular interactions that govern the solid-state assembly of this compound is not available in the current scientific literature.

Formation of Supramolecular Synthons and Motifs

An analysis of the supramolecular synthons and motifs formed by this compound is contingent on the availability of its crystal structure, which has not been reported.

Hydrogen Bonding Networks

A definitive description of the hydrogen bonding networks within the crystal structure of this compound cannot be compiled without experimental crystallographic data.

N—H···O Hydrogen Bonds

While N—H···O hydrogen bonds are anticipated to be a key feature in the crystal structure of this compound, the specific details of their geometry and connectivity are unknown.

C—H···O and C—H···π Interactions

The presence and nature of C—H···O and C—H···π interactions in the solid state of this compound have not been experimentally determined.

O—H···S and O—H···O Hydrogen Bonds

Based on the chemical structure of this compound, the formation of O—H···S and O—H···O hydrogen bonds is not expected, as there are no hydroxyl or thiol groups present in the molecule.

Crystallographic and Supramolecular Analysis of this compound: A Review of Intermolecular Interactions

The field of crystal engineering relies on a detailed understanding of the intermolecular forces that govern the three-dimensional arrangement of molecules in a crystalline solid. This article focuses on the theoretical crystallographic studies and supramolecular architecture of this compound, a compound of interest for its potential non-covalent interactions. The subsequent sections will delve into the specific types of interactions that are theoretically significant in the crystal packing of this molecule, including halogen bonding, aromatic stacking, and a quantitative analysis using Hirshfeld surfaces.

Computational Chemistry and Quantum Chemical Studies

Theoretical investigations provide profound insights into the electronic structure, reactivity, and intermolecular forces that govern the behavior of molecular systems. For ethyl 2-(3-bromobenzamido)benzoate, computational studies are pivotal in understanding its potential applications, particularly in fields like non-linear optics and crystal engineering.

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept used to explain the stability of compounds and reaction mechanisms. nih.gov It classifies chemical species as "hard" or "soft" acids and bases. nih.gov Hard species are typically small, highly charged, and weakly polarizable, while soft species are larger, have lower charge states, and are more polarizable. nih.govacadpubl.eu The fundamental principle is that hard acids prefer to coordinate with hard bases, and soft acids with soft bases. scholaris.ca

In the context of this compound, HSAB theory can predict its reactive sites. The molecule possesses various potential Lewis acid and base sites. For instance, the carbonyl oxygens and the bromine atom act as Lewis base sites, while the carbonyl carbons and aromatic ring carbons can act as Lewis acid sites.

To quantify the HSAB principle, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated using the energies of the Frontier Molecular Orbitals (HOMO and LUMO).

Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.

Softness (S): Calculated as 1/η. It indicates the ease of electron density polarization.

A high hardness value suggests high stability and low reactivity. In a study on related chromene derivatives, a compound with a smaller energy gap was found to have a lower hardness value (0.094 eV) and a larger softness value (5.266 eV), indicating higher reactivity. nih.gov For this compound, these parameters help in understanding its stability and potential for electrophilic or nucleophilic attack. nih.govjmcs.org.mx

Table 1: Representative Global Reactivity Descriptors based on HSAB Theory

ParameterFormulaSignificanceRepresentative Value (a.u.)
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer> 0.1
Chemical Softness (S) 1 / ηPropensity for charge transfer< 10
Electronegativity (χ) -(EHOMO + ELUMO) / 2Electron-attracting power~ 0.15
Chemical Potential (μ) Escaping tendency of electrons~ -0.15
Electrophilicity Index (ω) μ² / (2η)Electrophilic nature< 0.1

Note: The values in this table are representative and intended for illustrative purposes, as specific DFT calculations for this compound are not publicly available.

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions within and between molecules. nih.govnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.govnih.gov The resulting 3D plots use colored isosurfaces to distinguish different types of interactions:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, delocalized van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis would reveal key intramolecular interactions that stabilize its conformation. A prominent feature would be a strong intramolecular hydrogen bond between the amide hydrogen (N-H) and the oxygen of the ethyl ester's carbonyl group (C=O). This interaction creates a pseudo-six-membered ring, contributing significantly to the molecule's planarity and stability. This is analogous to the intramolecular N—H⋯O hydrogen bond observed in the crystal structure of the related compound ethyl 2-(3,5-dinitrobenzamido)benzoate. nih.gov

Additionally, NCI plots would likely show weaker C-H···O and C-H···π interactions, as well as potential halogen bonding involving the bromine atom, which stabilize the molecular framework. researchgate.netresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ). researchgate.net The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path connecting two nuclei. nih.gov The properties at these BCPs, such as the electron density (ρBCP) and the Laplacian of the electron density (∇²ρBCP), classify the nature of the chemical bond.

Covalent Bonds: Characterized by high ρBCP and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., hydrogen bonds, ionic bonds): Characterized by low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating depletion of electron density at the BCP. nih.gov

A QTAIM analysis of this compound would quantify the strength and nature of its various bonds. The intramolecular N-H···O hydrogen bond would be confirmed by the presence of a BCP between the H and O atoms, with ρ and ∇²ρ values typical for strong hydrogen bonds. For a hydrogen bond to exist, the proposed range for ρ is 0.002–0.035 e/a₀³ and for ∇²ρ is 0.024–0.139 e/a₀⁵. nih.gov

Table 2: Expected QTAIM Parameters for Bonds in this compound

Bond TypeElectron Density (ρBCP) (a.u.)Laplacian (∇²ρBCP) (a.u.)Interpretation
C-C (Aromatic) ~0.25 - 0.30< 0Shared (covalent) interaction
C=O ~0.35 - 0.40< 0Polar covalent interaction
N-H···O (Intramolecular) ~0.01 - 0.03> 0Closed-shell (strong H-bond)
C-H···O (Intermolecular) ~0.005 - 0.015> 0Closed-shell (weak H-bond)
C-Br ~0.15 - 0.20> 0Polar covalent interaction

Note: This table presents typical values from QTAIM studies on similar organic molecules and serves as an illustration.

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics, telecommunications, and optical data storage. nih.govacadpubl.eu Organic molecules, particularly those with donor-π-acceptor (D-π-A) frameworks, often exhibit large NLO responses. The key NLO parameters, calculated using quantum chemical methods like Density Functional Theory (DFT), are the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govresearchgate.net

This compound possesses features conducive to NLO activity: a conjugated system spanning two phenyl rings linked by an amide bridge. The bromo-substituted ring can act as an electron-withdrawing group (acceptor), while the other ring system can function as the donor part, facilitating intramolecular charge transfer (ICT), which is a key origin of NLO response. jmcs.org.mx

Theoretical calculations would involve determining the dipole moment (μ), the average polarizability (<α>), and the total first hyperpolarizability (βtot). A large βtot value indicates a strong NLO response. Studies on similar organic compounds have shown that strategic placement of donor and acceptor groups can significantly enhance these properties. nih.govnih.gov

Table 3: Representative NLO Properties

ParameterDescriptionSignificance
Dipole Moment (μ) Measure of molecular polarity.Influences solubility and intermolecular interactions.
Polarizability (<α>) Ease of distortion of the electron cloud by an electric field.Determines the linear optical response.
First Hyperpolarizability (βtot) Measure of the second-order NLO response.High values are essential for applications like frequency doubling.

Note: Specific values require dedicated DFT calculations and are not available. This table outlines the key parameters of interest.

In the solid state, the arrangement of molecules (crystal packing) is dictated by a complex interplay of intermolecular interactions. Theoretical studies are essential to understand and predict the supramolecular assembly of this compound.

A study on the analogous molecule, ethyl 2-(3,5-dinitrobenzamido)benzoate, revealed that its crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds, which link molecules into chains. nih.gov Furthermore, the conjugated ring systems were found to be stacked along the crystallographic c-axis with a perpendicular distance of 3.38 Å, indicative of π-π stacking interactions. nih.gov

For this compound, a similar combination of hydrogen bonding and π-π stacking is expected to govern its crystal packing. The bromine atom could also participate in halogen bonding (C-Br···O or C-Br···π), further directing the supramolecular architecture.

The stability of a molecular crystal arises from a delicate balance of different energy components. The total interaction energy can be decomposed into electrostatic, dispersion, repulsion, and induction contributions.

Electrostatic Contributions: These arise from the interaction between the permanent charge distributions of the molecules (dipole-dipole, quadrupole-quadrupole, etc.). Hydrogen bonds and halogen bonds have a significant electrostatic component.

Dispersion Contributions: Also known as London dispersion forces, these are attractive forces arising from instantaneous fluctuations in electron density. They are crucial for the stabilization of π-π stacking interactions.

For this compound, the strong intramolecular hydrogen bond and the polar C=O and C-Br bonds create a significant molecular dipole moment, leading to strong electrostatic contributions to the lattice energy. Simultaneously, the large, polarizable π-systems of the benzene (B151609) rings result in substantial dispersion forces that drive the stacking of molecules in the condensed phase. Computational energy decomposition analysis would be required to quantify the precise balance of these forces, which is fundamental to predicting the crystal structure and polymorphism of the compound.

Mechanistic Pathways and Reaction Theory

Detailed Reaction Mechanisms of Synthetic Transformations

The formation of the amide bond in ethyl 2-(3-bromobenzamido)benzoate from ethyl anthranilate and 3-bromobenzoyl chloride is a classic example of nucleophilic acyl substitution. fishersci.itchemguide.co.uk The reaction is typically facilitated by a base to neutralize the hydrogen chloride byproduct. byjus.comorganic-chemistry.org

The mechanism can be described in the following steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amino group of ethyl anthranilate attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. iitk.ac.in This results in the formation of a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.

Collapse of the Intermediate: The tetrahedral intermediate is transient and collapses to reform the carbonyl double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group.

Deprotonation: A base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), removes the proton from the nitrogen atom, yielding the final amide product, this compound, and the corresponding salt of the base. byjus.compw.live

While the direct acylation with an acyl chloride does not typically involve a catalytic cycle in the same way as transition-metal-catalyzed reactions, the role of the base can be seen as a form of catalysis. The base is consumed to neutralize the HCl produced, but it is essential for driving the reaction to completion by preventing the protonation of the starting amine. byjus.comorganic-chemistry.org

In related palladium-catalyzed amidation reactions, a true catalytic cycle occurs. nih.gov This generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Transmetalation: The amine substrate coordinates to the palladium complex, and a ligand exchange occurs.

Reductive Elimination: The C-N bond is formed, releasing the amide product and regenerating the palladium(0) catalyst.

Although not the standard method for this specific synthesis, such catalytic approaches are at the forefront of modern amide bond formation strategies.

The key intermediate in the Schotten-Baumann synthesis of this compound is the tetrahedral intermediate formed after the nucleophilic attack of the amine on the acyl chloride. This intermediate possesses a sp³-hybridized carbon that was formerly the carbonyl carbon.

The transition state leading to this intermediate involves the partial formation of the C-N bond and partial breaking of the C=O double bond. Computational studies on similar amide formations have been used to calculate the energies of these transition states. researchgate.net For the collapse of the tetrahedral intermediate, the transition state involves the partial reformation of the C=O double bond and the partial breaking of the C-Cl bond.

SpeciesDescription
Reactants Ethyl anthranilate and 3-bromobenzoyl chloride
Transition State 1 Partial C-N bond formation and C=O bond breaking
Tetrahedral Intermediate sp³-hybridized carbon with N, O⁻, Cl, and aryl groups attached
Transition State 2 Partial C=O bond reformation and C-Cl bond breaking
Products This compound and HCl

Investigation of Regioselectivity and Stereoselectivityscispace.com

The reaction between ethyl anthranilate and 3-bromobenzoyl chloride exhibits high regioselectivity . Ethyl anthranilate has two nucleophilic sites: the amino group and the ester oxygen. However, the amino group is significantly more nucleophilic and less sterically hindered than the ester oxygen, leading to exclusive N-acylation. The electronic properties of the 3-bromobenzoyl chloride also influence reactivity, with the meta-position of the bromine atom having a lesser steric impact compared to an ortho-substituent.

Stereoselectivity is not a factor in this particular reaction as no new chiral centers are formed.

Kinetic and Thermodynamic Considerations of Reaction Processes

The acylation of amines with acyl chlorides is generally a rapid and exothermic reaction. fishersci.it The reaction is considered to be under kinetic control as the formation of the amide bond is essentially irreversible due to the stability of the resulting amide and the removal of the HCl byproduct by the base. hud.ac.uk

Kinetics: The rate of the reaction is dependent on the concentration of both the amine and the acyl chloride. The use of a base accelerates the reaction by preventing the protonation of the amine, which would render it non-nucleophilic. Kinetic studies on similar Schotten-Baumann reactions have been performed to model the reaction rates. scispace.comrsc.org

Thermodynamics: The formation of the amide bond is thermodynamically favorable. The Gibbs free energy change for the reaction is negative, driven by the formation of a stable amide bond and the neutralization of the strong acid (HCl) by a base.

Computational Mechanistic Elucidation

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for the formation and collapse of the tetrahedral intermediate.

Investigate the influence of solvents and catalysts on the reaction pathway.

For analogous systems, computational studies have provided valuable insights into the electronic effects of substituents on the reactivity of both the amine and the acylating agent. researchgate.net

Retrosynthetic Analysis and Strategic Disconnections

Application of the Disconnection Approach

The disconnection approach is a problem-solving technique that involves breaking down the target molecule into simpler precursors through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.in Each disconnection must correspond to a known and reliable chemical reaction performed in the reverse direction. For ethyl 2-(3-bromobenzamido)benzoate, the most logical disconnections involve the amide and ester functional groups, as these are typically formed late in a synthetic sequence.

The primary disconnection is the C-N bond of the amide linkage. This is a common and reliable disconnection, as amide bond formation is a well-established and efficient reaction. lkouniv.ac.inyoutube.com This disconnection breaks the target molecule into two main fragments.

A subsequent disconnection can be made at the ester functional group (C-O bond), which is another common synthetic step. This simplifies one of the fragments further into a carboxylic acid and an alcohol.

Derivation of Potential Synthetic Routes

Based on the retrosynthetic analysis, two primary synthetic routes can be proposed for the synthesis of this compound.

Route A: Amide Formation Followed by Esterification

Amidation: The first step would involve the reaction of 3-bromobenzoic acid with anthranilic acid to form 2-(3-bromobenzamido)benzoic acid. This reaction typically requires a coupling agent to activate the carboxylic acid.

Esterification: The resulting intermediate, 2-(3-bromobenzamido)benzoic acid, would then be esterified with ethanol (B145695) in the presence of an acid catalyst to yield the final product.

Route B: Esterification Followed by Amide Formation

Esterification: Anthranilic acid is first esterified with ethanol to produce ethyl anthranilate . This is a standard Fischer esterification reaction, typically carried out under acidic conditions.

Amidation: The ethyl anthranilate is then reacted with 3-bromobenzoyl chloride in the presence of a base to form this compound. The base is necessary to neutralize the HCl generated during the reaction. Alternatively, 3-bromobenzoic acid could be used with a peptide coupling agent.

Feasibility Assessment of Retrosynthetic Pathways

Both proposed synthetic routes are chemically sound and utilize well-established organic transformations.

Route A presents a potential challenge in the selective esterification of the carboxylic acid in the presence of the amide. However, this is a standard procedure.

Route B is generally the more common and often more efficient approach for the synthesis of such molecules. The synthesis of the intermediate, ethyl anthranilate, from anthranilic acid and ethanol is a straightforward process. The subsequent acylation of ethyl anthranilate with an acyl chloride like 3-bromobenzoyl chloride is typically a high-yielding reaction. The use of an acyl chloride is often preferred over the carboxylic acid with a coupling agent due to the higher reactivity and simpler purification of the final product. The reaction of an amine with an acyl chloride is a robust and widely used method for amide bond formation. youtube.com

Considering the reliability and efficiency of the reactions involved, Route B is likely the more feasible and preferred pathway for the laboratory-scale synthesis of this compound.

Derivatization Strategies and Synthetic Transformations

Modification of the Bromine Atom

The presence of a bromine atom on the aromatic ring is a valuable feature for synthetic chemists, providing a reactive handle for various transformations, most notably halogen-exchange and cross-coupling reactions.

Halogen-Exchange Reactions

The bromine atom of ethyl 2-(3-bromobenzamido)benzoate can be substituted with other halogens, a process known as halogen-exchange or the Finkelstein reaction. This type of reaction, particularly the conversion of an aryl bromide to an aryl iodide, is advantageous as aryl iodides are often more reactive in subsequent cross-coupling reactions. nih.govfrontiersin.org The reaction is typically carried out using a metal halide, such as sodium iodide, and can be catalyzed by copper(I) or nickel(II) complexes to facilitate the exchange under milder conditions. nih.govorganic-chemistry.orgacs.orgthieme-connect.com While traditional methods required harsh conditions, newer catalytic systems have been developed to be more efficient and tolerate a wider range of functional groups. organic-chemistry.orgacs.org The choice of catalyst, ligand, and solvent is crucial for the success of these transformations. organic-chemistry.org

Cross-Coupling Reactions at the Aryl Bromide Position (e.g., Suzuki-Miyaura)

The bromine atom serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. thieme-connect.commdpi.com This powerful carbon-carbon bond-forming reaction enables the introduction of a wide array of alkyl, aryl, or heteroaryl groups by reacting the aryl bromide with an appropriate organoboron reagent, such as a boronic acid or its ester. mdpi.comrsc.orgresearchgate.net The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made it a cornerstone of modern organic synthesis. mdpi.comnih.gov Research on related 2-aroylbenzoate derivatives has demonstrated the feasibility of such carbonylative coupling approaches. rsc.org The development of these methods provides a pathway to novel polysubstituted aromatic compounds from simple phenol (B47542) derivatives. nih.gov

Table 1: Interactive Data Table of Suzuki-Miyaura Coupling Conditions This table presents representative conditions for Suzuki-Miyaura couplings on aryl halides, which are applicable to this compound.

Aryl Halide SubstrateBoronic AcidCatalystBaseSolventProduct
Aryl BromidePhenylboronic acidPd(PPh₃)₄K₃PO₄TolueneBiphenyl derivative
Aryl Bromide4-Methylphenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene4-Methylbiphenyl derivative
Aryl CarbamatePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄TolueneBiphenyl derivative

Transformations Involving the Ester Moiety

The ethyl ester group is another key site for derivatization, allowing for its conversion into other functional groups like carboxylic acids, different esters, and amides.

Hydrolysis and Transesterification Reactions

The ethyl ester of the title compound can be hydrolyzed to its corresponding carboxylic acid, 2-(3-bromobenzamido)benzoic acid. This transformation is typically achieved through reaction with water under either acidic or basic conditions. libretexts.org Alkaline hydrolysis, using a base like sodium hydroxide (B78521) followed by acidification, is a common method to achieve this. youtube.comsserc.org.uk The resulting carboxylic acid is a valuable intermediate for further synthetic manipulations. Alternatively, transesterification can be performed by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to yield a new ester.

Amidation of the Ester Group

The ester can be converted into an amide through a reaction known as aminolysis. libretexts.org This can be achieved by reacting the ester directly with ammonia (B1221849) or a primary or secondary amine. libretexts.org However, direct amidation of esters can sometimes be challenging. A more common and often more efficient two-step approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine using a suitable coupling agent. Various catalytic systems, including those based on niobium(V) oxide, have been shown to be effective for the direct amidation of esters. researchgate.net

Derivatization of the Amide Linkage

The amide bond in this compound is generally stable, but it can also be a site for derivatization. While cleavage of the amide bond is possible under harsh conditions, other transformations can modify the amide without breaking it. For instance, the synthesis of related ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates has been reported, demonstrating modifications at the amide nitrogen. researchgate.net Additionally, the synthesis of ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate showcases the conversion of the amide to a thiourea (B124793) derivative. nih.gov The synthesis of a similar compound, ethyl 4-(3-chlorobenzamido)benzoate, has also been documented. eurjchem.comscilit.comscite.ai

Q & A

Q. What safety protocols are essential for handling this compound given its structural similarity to hazardous aryl bromides?

  • Methodological Answer :
  • Risk Assessment : Refer to SDS of 3-bromobenzaldehyde (Thermo Fisher) for analogous hazards: use fume hoods, nitrile gloves, and avoid skin contact .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before incineration to prevent HBr gas formation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-bromobenzamido)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-bromobenzamido)benzoate

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